molecular formula C21H33F2N3O5 B10821535 Advanced SARS-CoV-2 Inhibitor 6j

Advanced SARS-CoV-2 Inhibitor 6j

Cat. No.: B10821535
M. Wt: 445.5 g/mol
InChI Key: COXVPYKZDDKVRF-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Compound 6j undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 6j has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of 3C-like protease inhibitors.

    Biology: It is used to study the replication mechanisms of coronaviruses and the role of 3C-like protease in viral replication.

    Medicine: It has potential therapeutic applications in the treatment of coronavirus infections, including Middle East respiratory syndrome, severe acute respiratory syndrome, and severe acute respiratory syndrome coronavirus 2.

    Industry: It is used in the development of antiviral drugs targeting coronaviruses

Mechanism of Action

Compound 6j exerts its effects by inhibiting the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for the viral replication process. By inhibiting this enzyme, compound 6j effectively blocks the replication of the virus, thereby reducing viral load and improving survival in infected models .

Comparison with Similar Compounds

Compound 6j is compared with other similar compounds, such as compound 6e, which also targets the 3C-like protease of coronaviruses. While both compounds show inhibitory activity, compound 6j has demonstrated higher activity against Middle East respiratory syndrome coronavirus, whereas compound 6e shows higher activity against severe acute respiratory syndrome coronavirus 2 . This highlights the uniqueness of compound 6j in its specific activity profile.

Similar compounds include:

Properties

Molecular Formula

C21H33F2N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

(4,4-difluorocyclohexyl)methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate

InChI

InChI=1S/C21H33F2N3O5/c1-13(2)9-17(19(29)25-16(11-27)10-15-5-8-24-18(15)28)26-20(30)31-12-14-3-6-21(22,23)7-4-14/h11,13-17H,3-10,12H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,17-/m0/s1

InChI Key

COXVPYKZDDKVRF-ULQDDVLXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OCC2CCC(CC2)(F)F

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2CCC(CC2)(F)F

Origin of Product

United States

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